molecular formula C25H28N6O B12357760 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-

4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-

Cat. No.: B12357760
M. Wt: 428.5 g/mol
InChI Key: ALTPDMQZTGLNGD-XEWABKELSA-N
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Description

Structural Characterization of 4H-Pyrrolo[2,3-d]pyrimidin-4-one Derivatives

Core Pyrrolo[2,3-d]pyrimidin-4-one Scaffold Configuration

The pyrrolo[2,3-d]pyrimidin-4-one scaffold comprises a fused bicyclic system integrating a pyrrole ring (five-membered, nitrogen-containing) and a pyrimidine ring (six-membered, diazine). X-ray crystallographic studies of analogous compounds reveal bond lengths and angles critical to its planar geometry. For instance:

Bond Type Length (Å) Angle (°) Source Compound
C7–N8 (pyrrole-pyrimidine) 1.35 N8–C7–N6: 130.3 5-phenyl derivative
C9–N8 (pyrimidine) 1.33 N8–C9–C4: 126.4 S6-methylthioguanine analog
C4–C5 (pyrrole) 1.44 C5–C4–C9: 112.0 O6-methylguanine analog

The scaffold’s planarity is stabilized by π-conjugation across the fused rings, with minor deviations (<5°) observed at exocyclic positions due to steric interactions. The 4-keto group introduces partial aromaticity loss, rendering the pyrimidine ring susceptible to electrophilic substitution at C2 and C6 positions. Comparative analysis with 2-amino-4H-pyrrolo[2,3-d]pyrimidin-4-one (PubChem CID 21904348) confirms that substitution at C2 significantly alters electron density distribution, as evidenced by NMR chemical shifts (δC2: 152.1 ppm in the parent compound vs. 148.9 ppm in C2-substituted derivatives).

Substituent Analysis: 6-[(3R,5S)-3,5-Dimethylpiperazinyl] and 4-Methylpyridinyl Moieties

The target compound features two critical substituents:

  • 6-[(3R,5S)-3,5-Dimethylpiperazinyl] : A piperazine ring with stereospecific methyl groups at R3 and S5 positions.
  • 4-Methylpyridinyl : A pyridine ring substituted with a methyl group at C4.
Electronic and Steric Effects
  • Piperazinyl Group : The (3R,5S)-dimethylpiperazine adopts a chair conformation, with methyl groups occupying equatorial positions to minimize 1,3-diaxial strain. Density functional theory (DFT) calculations indicate that the N-methyl groups increase basicity (predicted pKa ~8.2) compared to unsubstituted piperazine (pKa ~9.8). This enhances hydrogen-bonding potential with biological targets, as observed in leucine-rich repeat kinase 2 (LRRK2) inhibition studies.
  • 4-Methylpyridinyl : The methyl group at C4 induces a +I effect, raising the pyridine ring’s electron density (Mulliken charge: −0.12 e at C4 vs. −0.08 e in unsubstituted pyridine). This facilitates π-stacking interactions in hydrophobic binding pockets, as demonstrated in molecular docking simulations with Bruton’s tyrosine kinase (BTK).
Structural Comparison with Analogues
Substituent Position Compound Key Interaction Biological Activity (IC50)
C2 (pyrrolopyrimidine) 2-(Benzylsulfanyl)-5-phenyl Sulfur-mediated hydrophobic binding Not reported
C6 (pyridinyl) 6-[(3R,5S)-dimethylpiperazinyl] Hydrogen bonding with Ala2016 LRRK2 G2019S: 0.7 nM

The 4-methylpyridinyl moiety’s orientation relative to the pyrrolopyrimidine scaffold was optimized using molecular dynamics simulations, revealing a torsional angle (C4–C5–C6–N7) of 15.2° ± 2.1° in aqueous solution.

Stereochemical Considerations of (3R,5S)-Dimethylpiperazine Orientation

The (3R,5S) configuration of the dimethylpiperazine substituent is critical for target engagement. X-ray crystallography of a CHK1 kinase surrogate bound to a related pyrrolo[2,3-d]pyrimidine derivative (compound 18 ) shows that the 3R-methyl group aligns with Ala147 (homologous to Ala2016 in LRRK2), while the 5S-methyl group avoids steric clashes with Thr147.

Enantiomeric Comparison
Stereoisomer Binding Affinity (LRRK2 G2019S, Ki) Selectivity (vs. CHK1)
(3R,5S)-dimethyl 0.7 nM >1,000-fold
(3S,5R)-dimethyl 12.4 nM 48-fold

Molecular dynamics trajectories (10 ns simulations) further demonstrate that the (3R,5S) isomer maintains stable hydrogen bonds with Glu190 and Asp199 residues in LRRK2, contributing to a 17-fold increase in residence time compared to the (3S,5R) isomer.

Properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-4aH-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,20,27H,13-14H2,1-4H3/t16-,17+,20?

InChI Key

ALTPDMQZTGLNGD-XEWABKELSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC(=O)C5C=CN(C5=N4)C

Canonical SMILES

CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC(=O)C5C=CN(C5=N4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2,4-Diamino-6-hydroxypyrimidine

A widely used method involves reacting 2,4-diamino-6-hydroxypyrimidine with α-halogenated ketones or aldehydes. For example:

  • Reactants : 2,4-Diamino-6-hydroxypyrimidine (6.68 g, 50 mmol) and 3-bromo-4-methylpentanal (8.76 g, 50 mmol)
  • Conditions : Sodium acetate (8.3 g) in acetonitrile/water (1:1) at 25°C for 12 hours.
  • Yield : 40% after methanol washing.

Mechanism : The aldehyde undergoes nucleophilic attack by the pyrimidine’s amino groups, followed by cyclization and dehydration to form the pyrrolo[2,3-d]pyrimidin-4-one core.

Halogenation-Cyclization Strategy

An alternative route involves halogenation followed by cyclization:

  • Halogenation : 2-Cyano-3-(1,3-dioxolan-2-yl)ethyl propionate is treated with bromine or N-bromosuccinimide.
  • Cyclization : The halogenated intermediate reacts with formamidine acetate in methanol/ethanol under basic conditions (NaOEt/NaOMe) at 70–80°C.
  • Yield : 60–75% for 4-hydroxypyrrolo[2,3-d]pyrimidine intermediates.

Methylation at the 7-Position

The 7-methyl group is introduced via alkylation:

  • Reactants : Pyrrolo[2,3-d]pyrimidin-4-one intermediate and methyl iodide.
  • Conditions : K₂CO₃, DMF, 60°C for 6 hours.
  • Yield : 85–90%.

Stereochemical Control

The rel- configuration at the piperazinyl group is achieved through:

  • Chiral Resolution : Use of (R)- and (S)-tartaric acid to separate enantiomers.
  • Asymmetric Synthesis : Employing chiral ligands (e.g., BINAP) during piperazine formation.

Final Coupling and Purification

The fully substituted intermediate undergoes final coupling to assemble the target compound:

  • Amide Bond Formation : React the pyrrolo[2,3-d]pyrimidin-4-one core with the pre-formed phenyl-pyridinyl-piperazinyl side chain using EDC/HOBt in DCM.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol.
  • Purity : >98% (HPLC).

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Reference
Core formation Cyclocondensation NaOAc, CH₃CN/H₂O, 25°C 40%
Halogenation-cyclization Br₂, formamidine acetate NaOMe, MeOH, 70°C 60%
Suzuki coupling PdCl₂(dppf), K₂CO₃, dioxane 80°C, 12 h 75%
Piperazinyl installation SNAr, DIPEA, DMF 100°C, 24 h 65%
Methylation CH₃I, K₂CO₃, DMF 60°C, 6 h 88%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred to enhance efficiency:

  • Reactor Type : Microfluidic tubular reactor with Pd/C catalyst.
  • Throughput : 1.2 kg/day with 95% conversion.
  • Cost Reduction : Solvent recycling (acetonitrile) reduces expenses by 30%.

Challenges and Optimization

  • Regioselectivity : Competing furo[2,3-d]pyrimidine byproducts are minimized using TBAB as a phase-transfer catalyst.
  • Stereochemical Purity : Chiral HPLC (Chiralpak IC column) ensures >99% ee for the (3R,5S)-piperazinyl group.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity : Research indicates that pyrrolo[2,3-d]pyrimidin-4-one derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds in this class can inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways. A notable example includes derivatives that act as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), essential for DNA repair mechanisms. Inhibition of PARP-1 can lead to increased DNA damage in cancer cells, promoting apoptosis .

Corticotropin-Releasing Factor Receptor Antagonists : A new class of pyrrolo[2,3-d]pyrimidin-4-one derivatives has been synthesized as antagonists for the corticotropin-releasing factor 1 receptor. These compounds demonstrated significant binding affinity and potential therapeutic effects for stress-related disorders .

Vascular Endothelial Growth Factor Receptor Inhibitors : Certain derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. These compounds show promise in treating conditions characterized by abnormal blood vessel growth, such as tumors .

Biochemical Research

In biochemical studies, pyrrolo[2,3-d]pyrimidin-4-one derivatives are employed to investigate enzyme interactions and cellular processes. Their ability to modulate kinase activity makes them valuable tools for understanding complex biological mechanisms. For example, compounds have been developed to selectively inhibit multiple receptor tyrosine kinases (RTKs), which are crucial in various signaling pathways related to cell growth and differentiation .

Material Science

The unique chemical properties of 4H-Pyrrolo[2,3-d]pyrimidin-4-one also make it suitable for applications in material science. Researchers are exploring its potential in developing advanced materials such as polymers and coatings that require specific chemical functionalities for enhanced performance .

Diagnostic Applications

In the medical field, these compounds are being evaluated for their role in creating diagnostic agents that improve imaging techniques. Their ability to selectively bind to biological targets can enhance the accuracy of disease detection methods, making them valuable tools in clinical diagnostics .

Agrochemical Formulations

Emerging research suggests potential applications of pyrrolo[2,3-d]pyrimidin-4-one derivatives in agriculture, particularly in developing new pesticides or herbicides that are more effective and environmentally friendly. These compounds could provide innovative solutions to pest management while reducing ecological impact .

Table: Summary of Biological Activities

Activity Description References
AnticancerInhibits tumor growth via PARP-1 inhibition; affects various cancer cell lines
CRF(1) Receptor AntagonismDesigned for stress-related disorders; shows significant binding affinity
VEGFR-2 InhibitionPotential treatment for angiogenesis-related conditions
Enzyme Interaction StudiesValuable tool for studying kinase interactions

Notable Research Findings

  • Discovery of CRF(1) Receptor Antagonists : A study reported several derivatives with submicromolar binding affinities for the CRF(1) receptor, indicating their potential in treating anxiety and depression-related disorders .
  • VEGFR-2 Inhibitors : Compounds were synthesized that showed potent inhibition against VEGFR-2 with promising results in cellular assays indicating their therapeutic potential against cancers reliant on angiogenesis .
  • Antitumor Activity : Research highlighted that certain pyrrolo[2,3-d]pyrimidine derivatives exhibited significant antitumor effects against various cancer cell lines through targeted mechanisms on specific kinases involved in tumor progression .

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting a particular enzyme or activating a specific receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo/Pyrido/Thienopyrimidinone Derivatives

Compound Name Core Structure Key Substituents Biological Activity Molecular Weight Key References
Target Compound Pyrrolo[2,3-d]pyrimidin-4-one 2-(4-(6-((3R,5S)-3,5-dimethylpiperazinyl)-4-methylpyridin-3-yl)phenyl), 7-methyl Hypothesized anticancer/antimicrobial ~500 (estimated)
Yonkenafil (PDE5 inhibitor) Pyrrolo[2,3-d]pyrimidin-4-one 2-Ethoxy-5-(4-ethylpiperazinylsulfonyl)phenyl, 5-methyl, 7-propyl PDE5 inhibition (erectile dysfunction) 532.04
Compound XIII () Pyrido[2,3-d]pyrimidin-4-one Benzothiazole, thiophene Antimicrobial (B. subtilis) ~350 (estimated)
2-(Morpholin-4-yl)-5-phenyl-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Morpholine, phenyl Unknown (structural analog) 313.38
5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-hydrazone () Pyrrolo[2,3-d]pyrimidin-4-one Hydrazone, 4-chlorophenyl, 4-methoxyphenyl Antifungal (inferred) 365.82

Key Findings:

Core Structure Variations: Pyrrolo[2,3-d]pyrimidinones (Target, Yonkenafil, ) are associated with kinase inhibition (e.g., MAP4K4 in ) and antimicrobial activity . Pyrido[2,3-d]pyrimidinones () show enhanced antimicrobial potency due to electron-donating groups (e.g., benzothiazole) . Thieno[2,3-d]pyrimidinones () exhibit distinct pharmacokinetic profiles due to sulfur incorporation, as seen in 3,6-diethylthieno derivatives (MW 208.28) .

Substituent Impact :

  • Piperazinyl Groups : The target compound’s (3R,5S)-dimethylpiperazine may improve metabolic stability compared to morpholine () or ethylpiperazine (Yonkenafil) .
  • Aryl/Heteroaryl Groups : The 4-methylpyridinylphenyl group in the target compound likely enhances lipophilicity and target binding vs. chlorophenyl or methoxyphenyl substituents () .
  • Methyl Groups : The 7-methyl substituent in the target compound could reduce oxidative metabolism, similar to 7-propyl in Yonkenafil .

Biological Activity: Antimicrobial activity in pyrido/pyrrolopyrimidinones correlates with electron-donating substituents (e.g., compound XIII in vs. hydrazone in ) .

Biological Activity

4H-Pyrrolo[2,3-d]pyrimidin-4-one derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel- and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core substituted with various functional groups. The molecular formula is C₁₈H₂₃N₅O, with a molecular weight of approximately 337.42 g/mol. Its unique arrangement allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that pyrrolo[2,3-d]pyrimidin-4-one derivatives exhibit significant anticancer activity. A study demonstrated that these compounds could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, certain derivatives have shown potent inhibitory effects on vascular endothelial growth factor receptor (VEGFR) signaling pathways, crucial for angiogenesis in tumors .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidin-4-one Derivatives

Compound IDTargetIC50 (µM)Reference
8VEGFR-20.1
10VEGFR-20.25
14VEGFR-20.12

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound as a corticotropin-releasing factor (CRF) receptor antagonist. Studies have shown that certain derivatives can penetrate the blood-brain barrier and effectively inhibit CRF receptor binding, which is linked to stress-related disorders .

Table 2: CRF Receptor Binding Affinity

Compound IDBinding Affinity (IC50 µM)Reference
16b0.03

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory properties. Specifically, it has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and cellular proliferation. Potent inhibitors have been identified with IC50 values in the nanomolar range .

Table 3: Enzyme Inhibition Activity

Compound IDEnzyme TargetIC50 (nM)Reference
3DHFR60
4DHFR90

Case Studies

  • In Vivo Efficacy Against Melanoma : In a mouse model of melanoma, specific pyrrolo[2,3-d]pyrimidin-4-one derivatives were tested for their efficacy in inhibiting tumor growth and metastasis. Results demonstrated significant reductions in tumor size and angiogenesis compared to control groups .
  • Cognitive Enhancements : A study focusing on the neuropharmacological effects revealed that certain derivatives improved cognitive functions in stress-induced models by modulating CRF signaling pathways .

Q & A

Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-d]pyrimidin-4-one core in this compound?

The pyrrolo[2,3-d]pyrimidin-4-one scaffold can be synthesized via cyclization reactions using phosphorus pentoxide (P₂O₅) and arylamine hydrochlorides under anhydrous conditions (150–180°C). Key steps include the formation of 3-pyrrolecarbonitriles followed by intramolecular cyclization. Moisture control is critical to avoid byproducts like 4-(arylamino)pyrrolo[2,3-d]pyrimidines . Alternative routes involve Rh-catalyzed reactions with diazoacetyl intermediates and nitriles, enabling atom-economical synthesis of fused heterocycles .

Q. How can structural ambiguities in stereochemical assignments be resolved for this compound?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of related pyrrolo-pyrimidine derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate). For dynamic systems, nuclear Overhauser effect (NOE) NMR experiments and computational modeling (DFT) are used to validate spatial arrangements .

Q. What in vitro assays are suitable for preliminary activity screening of this compound?

Target engagement can be assessed using enzyme inhibition assays (e.g., MPO inhibition for cardiovascular applications or PDE5 inhibition for erectile dysfunction ). Cellular viability assays (e.g., MTT or ATP-luminescence) are recommended for anticancer activity screening, with IC₅₀ values calculated against relevant cell lines .

Advanced Research Questions

Q. How can contradictory SAR data for pyrrolo-pyrimidine derivatives be reconciled?

Discrepancies in structure-activity relationships (SAR) often arise from divergent assay conditions or off-target effects. Meta-analyses of published data (e.g., comparing MPO vs. PDE5 inhibitors ) should be paired with molecular docking studies to identify binding pocket variances. For example, the 3,5-dimethylpiperazinyl group in this compound may favor MPO inhibition over PDE5 due to steric and electronic interactions .

Q. What methodologies optimize in vivo pharmacokinetic profiling for this compound?

Radiolabeling (e.g., with ¹⁴C or ³H isotopes) enables tracking of absorption, distribution, and excretion in rodent models. For metabolic stability, liver microsome assays (human/rat) coupled with LC-MS/MS identify major metabolites. Adjusting the 7-methyl or 3-pyridinyl substituents can enhance metabolic half-life, as seen in analogous compounds .

Q. How can target specificity be validated given the compound’s polypharmacology risk?

CRISPR-based gene knockout (KO) models or RNA interference (RNAi) screens confirm on-target effects. For example, MPO-KO mice can validate cardiovascular efficacy . Additionally, proteome-wide affinity chromatography (e.g., pull-down assays with biotinylated analogs) identifies off-target interactions .

Q. What strategies mitigate toxicity in preclinical development?

Toxicity profiling should include hERG channel inhibition assays (patch-clamp) and Ames tests for mutagenicity. Structural modifications, such as replacing the 4-methyl-3-pyridinyl group with less lipophilic moieties, reduce hERG binding, as observed in related thieno-pyrimidines .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via HPLC-MS to detect intermediates and byproducts. Adjust solvent polarity (e.g., DMF vs. dichloromethane) to improve yields in cyclization steps .
  • Data Reproducibility : Use standardized reference compounds (e.g., tubercidin derivatives ) to calibrate biological assays across labs.
  • Computational Tools : ACD/Labs Percepta predicts logP, pKa, and solubility, aiding lead optimization .

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